molecular formula C8H18O5 B1682756 Tetraethylene glycol CAS No. 112-60-7

Tetraethylene glycol

Cat. No.: B1682756
CAS No.: 112-60-7
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Description

Tetraethylene glycol is a chemical compound with the molecular formula C₈H₁₈O₅ . It is a transparent, colorless, odorless, low volatility, hygroscopic liquid that is highly soluble in water and ethyl alcohol . This compound is part of the polyethylene glycol family and is known for its versatility and stability, making it useful in various industrial and scientific applications.

Mechanism of Action

Target of Action

Tetraethylene glycol (TEG) is a small molecule that primarily targets enzymes and proteins involved in various biochemical reactions . It is used in the synthesis of other compounds, such as this compound methacrylate monomer . It also interacts with surfaces to render them resistant to protein adsorption and cellular attachment .

Mode of Action

TEG interacts with its targets through various chemical reactions. For instance, it undergoes a reaction with silanol groups on the silica surface through a 3-glycidyloxypropylmethoxysilane reaction . This modification improves the efficiency of silica as a stationary phase for the separation of phenolic compounds . In another example, TEG is involved in the transesterification of methyl 3-mercaptopropionate with poly(ethylene glycol)s, catalyzed by Candida antarctica Lipase B .

Biochemical Pathways

It is known that teg can be involved in the synthesis of other compounds, such as this compound methacrylate monomer . It is also used in the transesterification of methyl 3-mercaptopropionate with poly(ethylene glycol)s .

Pharmacokinetics

It is known that teg is a transparent, colorless, odorless, low volatility, hygroscopic liquid soluble in ethyl alcohol and very soluble in water . These properties suggest that TEG could be readily absorbed and distributed in biological systems, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of TEG’s action are largely dependent on its application. For instance, when used in the synthesis of other compounds, TEG can contribute to the properties of the resulting compound . When used to modify surfaces, TEG renders them resistant to protein adsorption and cellular attachment .

Action Environment

The action, efficacy, and stability of TEG can be influenced by various environmental factors. For instance, TEG is stable in nitrogen but decomposes in dry air. Water vapor in the air reduces the rate of degradation . Furthermore, certain metal ions can affect the degradation of TEG. Copper acetate and ferric chloride inhibit degradation, while nickel sulfate accelerates degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of higher polyethylene glycols, including this compound . The reaction typically requires a catalyst, such as an alkali metal hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and purity.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of ethylene glycol. The process involves the hydration of ethylene oxide, followed by distillation to separate the different polyethylene glycols . The production process is optimized to achieve high yields and purity, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tetraethylene glycol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balance of molecular weight, viscosity, and hygroscopic properties. It offers a unique combination of solubility, stability, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Synthesis routes and methods I

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

Dissolve one equivalet of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150° C. until the elimination of sodium benzene sulfontate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resultiing product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve one equivalent of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150°C until the elimination of sodium benzene sulfonate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resulting product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylene glycol
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Tetraethylene glycol
Reactant of Route 3
Tetraethylene glycol
Reactant of Route 4
Reactant of Route 4
Tetraethylene glycol
Reactant of Route 5
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Tetraethylene glycol
Reactant of Route 6
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Tetraethylene glycol

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